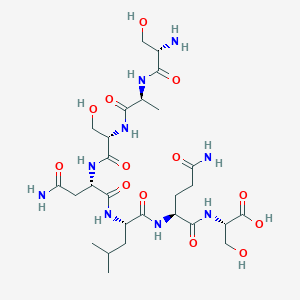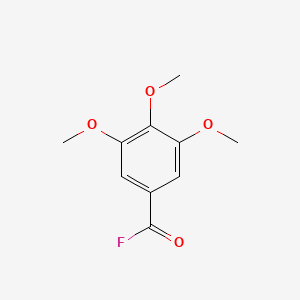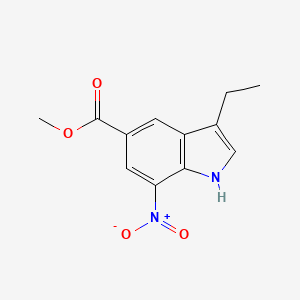
4-Hydroxy-2-hydroxyaminopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-hydroxyaminopyrimidine is a heterocyclic compound that contains both hydroxyl and amino functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-hydroxyaminopyrimidine typically involves the reaction of 2-chloropyrimidine with hydroxylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydroxylamine group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-hydroxyaminopyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product formed is 4-oxo-2-hydroxyaminopyrimidine.
Reduction: The major product formed is 4-hydroxy-2-aminopyrimidine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Scientific Research Applications
4-Hydroxy-2-hydroxyaminopyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of antiviral and anticancer agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-hydroxyaminopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. This interaction can disrupt the enzyme’s activity and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-aminopyrimidine: Lacks the hydroxylamine group but has similar structural features.
2-Hydroxy-4-aminopyrimidine: The positions of the hydroxyl and amino groups are reversed.
4-Hydroxy-2-pyrone: Contains a similar hydroxyl group but has a different ring structure.
Uniqueness
4-Hydroxy-2-hydroxyaminopyrimidine is unique due to the presence of both hydroxyl and amino groups on the pyrimidine ring, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
545379-71-3 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-(hydroxyamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5N3O2/c8-3-1-2-5-4(6-3)7-9/h1-2,9H,(H2,5,6,7,8) |
InChI Key |
QLHOXIDCXZUEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)

![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)

![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)

![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)

